molecular formula C18H21FN2O3 B2380163 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1705797-57-4

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2380163
CAS No.: 1705797-57-4
M. Wt: 332.375
InChI Key: MZQSMVYYMUNHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are modulated by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
  • 1-(4-Bromobenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
  • 1-(4-Methylbenzyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Uniqueness

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-23-16-6-4-3-5-15(16)17(24-2)12-21-18(22)20-11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQSMVYYMUNHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.